2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide
CAS No.: 1798004-92-8
Cat. No.: VC0031933
Molecular Formula: C12H8Cl3N3O
Molecular Weight: 316.566
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798004-92-8 |
|---|---|
| Molecular Formula | C12H8Cl3N3O |
| Molecular Weight | 316.566 |
| IUPAC Name | 2,6-dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C12H8Cl3N3O/c1-6-4-5-16-11(15)9(6)18-12(19)7-2-3-8(13)17-10(7)14/h2-5H,1H3,(H,18,19) |
| Standard InChI Key | HYBBTYDHTGAQKY-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC=C1)Cl)NC(=O)C2=C(N=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide features a complex heterocyclic structure with two pyridine rings connected through a carboxamide linkage. The compound contains three chlorine atoms—two on one pyridine ring and one on the other—along with a methyl substituent, creating a unique chemical entity with distinct reactivity patterns. The presence of multiple chlorine substituents likely influences the compound's physicochemical properties, including its solubility, stability, and potential biological activity.
Physical and Chemical Properties
Based on structural analysis, the compound can be characterized by the following predicted properties:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C12H8Cl3N3O | Contains two pyridine rings with chloro substituents |
| Molecular Weight | Approximately 316-317 g/mol | Calculated based on atomic weights |
| Appearance | Likely crystalline solid | Based on similar pyridine derivatives |
| Solubility | Limited water solubility, better solubility in organic solvents | Due to chlorinated aromatic structure |
| Melting Point | Expected 170-220°C | Estimated from similar compounds |
| Stability | Relatively stable to hydrolysis | Protected by steric hindrance of substituents |
| LogP | Approximately 3.0-4.0 | Estimated lipophilicity based on structure |
Synthetic Approaches
Pyridine Precursor Synthesis
A critical step in synthesizing this compound would involve the preparation of the 2-chloro-4-methyl-3-pyridinyl amine component. Similar pyridine derivatives have been synthesized through processes described in patent literature. One relevant approach involves the preparation of 3-amino-2-chloro-4-alkylpyridines, which could serve as key intermediates .
The synthesis of such precursors typically follows a multi-step process:
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Reaction of alkyl acetoacetates with cyanoacetamide in the presence of a base
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Chlorination of the resulting pyridine derivative
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Subsequent functionalization to introduce the required substituent pattern
For example, a patent describes a process for preparing 3-amino-2-chloro-4-methylpyridine that begins with the reaction of ethyl acetoacetate with cyanoacetamide and a base in an organic solvent at 60-80°C for 1-4 hours to produce 3-cyano-2,6-dihydroxy-4-methylpyridine . This intermediate is then reacted with a chlorinating agent at 110-180°C for 6-24 hours to produce 3-cyano-2,6-dichloro-4-methylpyridine, which could potentially be converted to the desired amine intermediate .
Carboxamide Formation
The formation of the carboxamide linkage would likely involve the reaction of 2,6-dichloropyridine-3-carboxylic acid or its activated derivative (such as an acid chloride) with the amino group of the 2-chloro-4-methyl-3-pyridinyl amine component. This coupling reaction typically requires:
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Activation of the carboxylic acid using coupling reagents
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Nucleophilic attack by the amine to form the amide bond
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Purification to isolate the desired product
Alternative Synthetic Considerations
Based on information from related compounds, optimizing the synthesis might involve controlling specific reaction parameters:
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Temperature control: Reactions typically require careful temperature management, with some steps needing elevated temperatures (60-180°C) to facilitate reactivity or induce specific transformations .
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Solvent selection: Appropriate solvent choice is crucial, with different steps requiring different solvents. Polar aprotic solvents might be preferred for certain nucleophilic substitutions, while others might require alcohols or non-polar solvents.
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Catalysis: Various catalysts might facilitate specific transformations, particularly for introducing substituents or forming specific bonds.
| Therapeutic Area | Potential Mechanism | Structural Feature Relevance |
|---|---|---|
| Anticancer | Enzyme inhibition | Halogenated pyridines have shown cytotoxic properties |
| Anti-inflammatory | Modulation of inflammatory pathways | Carboxamide linkage common in anti-inflammatory agents |
| Antimicrobial | Disruption of microbial proteins | Halogenated heterocycles effective against various pathogens |
| Neurological | Neuroreceptor modulation | Pyridine scaffolds present in many CNS-active drugs |
Synthetic Intermediate Value
The compound may serve as an important intermediate in the synthesis of more complex bioactive molecules. Related compounds have been utilized as intermediates in pharmaceutical synthesis:
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Precursor to bioactive derivatives: The chlorine atoms provide sites for further functionalization through various cross-coupling reactions or nucleophilic aromatic substitution.
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Scaffold elaboration: The basic structure could be modified to generate libraries of compounds with diverse biological activities.
Analytical Characterization
Spectroscopic Analysis
For comprehensive characterization of 2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide, multiple analytical techniques would typically be employed:
NMR Spectroscopy
Expected key features in the 1H NMR spectrum would include:
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Aromatic protons from both pyridine rings (approximately δ 7.0-9.0 ppm)
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Methyl group protons (approximately δ 2.0-2.5 ppm)
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NH proton of the carboxamide linkage (approximately δ 9.0-10.5 ppm)
Mass Spectrometry
Mass spectrometric analysis would likely show:
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Molecular ion peak corresponding to the calculated molecular weight
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Characteristic isotope pattern due to the presence of three chlorine atoms
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Fragmentation pattern featuring loss of chlorine atoms and cleavage of the carboxamide bond
Chromatographic Methods
Purification and analysis would typically involve:
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HPLC analysis: Using a C18 column with appropriate mobile phase to verify purity
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TLC systems: For monitoring reaction progress and purity assessment
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Column chromatography: For purification using optimized solvent systems
Structure-Activity Relationship Considerations
Key Structural Features
When considering potential biological activities, several structural elements merit attention:
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Chlorine substituents: The positioning of chlorine atoms on both pyridine rings likely influences lipophilicity, metabolic stability, and binding characteristics to biological targets.
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Methyl group: This substituent may affect electronic distribution within the molecule and alter binding specificity.
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Carboxamide linkage: The amide bond serves as both hydrogen bond donor and acceptor, potentially enabling specific interactions with protein targets.
| Modification Site | Potential Change | Expected Effect |
|---|---|---|
| Chlorine atoms | Replacement with other halogens | Altered lipophilicity and binding properties |
| Methyl group | Substitution with other alkyl groups | Modified steric effects and metabolic stability |
| Carboxamide linkage | Incorporation of additional functional groups | Enhanced target specificity |
| Pyridine rings | Introduction of additional substituents | Modulated electronic properties |
Research Gaps and Future Directions
Current Knowledge Limitations
Research on 2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide appears limited in the current literature. Key knowledge gaps include:
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Detailed synthetic methodologies specifically optimized for this compound
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Comprehensive physical and chemical property characterization
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Specific biological activity profiles and target interactions
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Structure-activity relationships compared to closely related analogs
Proposed Research Avenues
Future research on this compound could productively focus on:
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Optimized synthetic routes: Development of efficient, scalable synthesis with high yield and purity
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Biological screening: Systematic evaluation across multiple therapeutic areas to identify potential applications
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Computational studies: Modeling of interactions with potential biological targets to guide rational modification
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Analog development: Preparation of derivative compounds to establish structure-activity relationships
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